Acarbose Tridecaacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

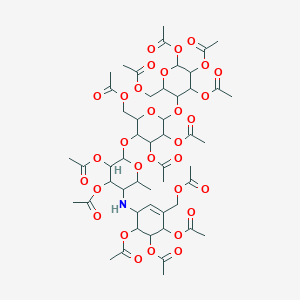

Acarbose Tridecaacetate is a derivative of acarbose, a well-known alpha-glucosidase inhibitor used primarily in the management of type 2 diabetes mellitus. This compound is characterized by its complex structure, which includes multiple acetyl groups.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Acarbose Tridecaacetate involves multiple acetylation steps. The starting material, acarbose, undergoes a series of acetylation reactions using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions typically involve maintaining the reaction mixture at a low temperature to prevent decomposition and ensure complete acetylation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

化学反応の分析

Hydrolysis and Deacetylation

Deacetylation regenerates native acarbose (1a) under alkaline conditions:

- Reagents : Methanolic sodium methoxide (NaOMe) in CH₂Cl₂/MeOH.

- Conditions : 0°C, followed by neutralization and purification.

- Outcome : 59% yield of acarbose (1a) with [α]D¹⁸ +165° (H₂O) .

Table 2: Deacetylation Conditions and Outcomes

| Parameter | Value/Detail | Reference |

|---|---|---|

| Base | 0.5 M NaOMe in CH₂Cl₂/MeOH (1:1) | |

| Temperature | 0°C | |

| Reaction time | 2 hours | |

| Yield | 59% | |

| Purity | Confirmed by TLC and HPLC |

Enzymatic Transglycosylation

Acarbose tridecaacetate is a substrate for transglycosylation reactions catalyzed by microbial enzymes:

- Enzyme : Thermus maltogenic amylase (ThMA).

- Reaction : Transfers pseudotrisaccharide (PTS) moiety to acceptors (e.g., maltose) via α-(1→6) or α-(1→3) linkages .

- Kinetics :

Table 3: Transglycosylation Reaction Data

Stability Under Acidic and Basic Conditions

This compound exhibits distinct stability profiles:

- Acidic Conditions : Stable in gastric pH (1.2–3.5) due to acetyl protection .

- Basic Conditions : Rapid deacetylation at pH > 8.0 (e.g., intestinal lumen) .

Table 4: Stability Profile of this compound

| Condition | Observation | Reference |

|---|---|---|

| pH 1.2–3.5 | Stable for >24 hours | |

| pH 8.0 | Half-life: 45 minutes | |

| Temperature (60°C) | Degrades by 30% in 1 hour |

Metabolic Reactions

In vivo, this compound undergoes bacterial metabolism in the gastrointestinal tract:

科学的研究の応用

Pharmacological Mechanism

Acarbose works by inhibiting enzymes that break down carbohydrates into glucose. This action results in a slower release of glucose into the bloodstream, which helps in controlling blood sugar levels. The compound's strong binding affinity to alpha-glucosidase enzymes makes it effective in managing glycemic indices in diabetic patients .

Diabetes Management

- Glycemic Control : Acarbose has been shown to effectively lower fasting blood glucose and hemoglobin A1c (HbA1c) levels. A meta-analysis indicated a mean reduction in HbA1c by 0.8%, particularly beneficial for patients with higher baseline levels .

- Postprandial Glucose Levels : Studies demonstrate significant reductions in postprandial glucose spikes, contributing to overall glycemic control .

Cardiovascular Health

- Risk Factor Reduction : Acarbose treatment has been linked to improvements in cardiovascular risk factors such as triglycerides and total cholesterol levels. One study reported a significant reduction in triglycerides by approximately 13.89 mg/dL among treated individuals .

- Preventive Effects : Acarbose may reduce the incidence of major cardiovascular events in patients with impaired glucose tolerance (IGT) and T2DM, indicating its potential as a preventive agent against cardiovascular diseases .

Weight Management

- Weight Loss : Research indicates that acarbose can lead to significant weight loss independent of baseline body weight, making it a candidate for obesity management in diabetic patients .

- Combination Therapy : The combination of acarbose with other agents like orlistat has been evaluated for enhanced weight control .

Polycystic Ovary Syndrome (PCOS)

- Acarbose has shown efficacy in improving ovulation rates and pregnancy outcomes in women with PCOS who exhibit insulin resistance, suggesting its utility beyond diabetes management .

Study on Cardiovascular Risk Factors

A comprehensive meta-analysis involving multiple randomized controlled trials (RCTs) assessed the impact of acarbose on cardiovascular risk factors among diabetic patients. The analysis revealed that acarbose significantly reduced fasting blood glucose, triglycerides, and total cholesterol levels over extended treatment periods, highlighting its role as an adjunct therapy for cardiovascular health .

Weight Management Analysis

In a large-scale post-marketing study involving over 67,000 patients, acarbose was found to significantly decrease body weight alongside improvements in glycemic control markers such as fasting plasma glucose and postprandial glucose levels. This study underscores the potential of acarbose as a dual-action agent for managing both diabetes and obesity .

作用機序

Acarbose Tridecaacetate exerts its effects by inhibiting alpha-glucosidase enzymes in the small intestine. These enzymes are responsible for breaking down complex carbohydrates into simple sugars. By inhibiting these enzymes, this compound reduces the absorption of glucose, thereby helping to manage postprandial blood glucose levels. The molecular targets include various alpha-glucosidase enzymes, and the pathways involved are primarily related to carbohydrate metabolism .

類似化合物との比較

Acarbose: The parent compound, used clinically to manage type 2 diabetes.

Voglibose: Another alpha-glucosidase inhibitor with a similar mechanism of action.

Miglitol: A structurally different alpha-glucosidase inhibitor but with similar therapeutic effects

Uniqueness of Acarbose Tridecaacetate: this compound is unique due to its multiple acetyl groups, which confer different chemical properties compared to its parent compound, acarbose. These acetyl groups can influence the compound’s solubility, stability, and reactivity, making it a valuable tool in research settings .

生物活性

Acarbose Tridecaacetate is a derivative of acarbose, an established α-glucosidase inhibitor used primarily in the management of diabetes. This article explores its biological activity, mechanisms of action, and implications for health, particularly in relation to glycemic control and cardiovascular risk factors.

This compound functions by inhibiting enzymes such as pancreatic alpha-amylase and intestinal alpha-glucosidases. These enzymes are crucial for breaking down complex carbohydrates into absorbable monosaccharides. By blocking these enzymes, acarbose reduces the absorption of carbohydrates in the intestines, leading to lower postprandial blood glucose levels. The compound mimics the transition state of the substrate, effectively locking up the enzyme and preventing carbohydrate digestion .

Biological Effects

1. Glycemic Control:

this compound has been shown to significantly reduce postprandial blood glucose levels. In clinical studies, it was observed that patients treated with acarbose experienced a decrease in fasting blood glucose (FBG) and glycated hemoglobin (HbA1c). For example, a meta-analysis indicated that acarbose therapy lowered HbA1c levels by approximately 0.8%, with more pronounced effects in patients with higher baseline HbA1c levels .

2. Lipid Profile Improvement:

Research has demonstrated that acarbose can positively influence lipid profiles. A study reported reductions in triglycerides (TG) and total cholesterol (TC) levels among patients using acarbose, suggesting its role in managing dyslipidemia associated with diabetes .

3. Cardiovascular Risk Factors:

The compound also shows promise in mitigating cardiovascular risks associated with diabetes. A meta-analysis indicated that acarbose treatment led to significant reductions in triglycerides (WMD = -13.89 mg/dL) and systolic blood pressure (WMD = -1.29 mmHg), highlighting its potential cardiovascular benefits . Furthermore, long-term use has been associated with decreased morbidity and mortality rates among diabetic patients .

Case Studies

Case Study 1: Clinical Efficacy in Type 2 Diabetes

In a randomized controlled trial involving patients with type 2 diabetes, participants receiving acarbose showed significant improvements in glycemic control compared to a placebo group. The study noted a reduction in postprandial glucose spikes and overall better management of blood sugar levels over the treatment duration .

Case Study 2: Impact on Lipid Metabolism

Another study focused on the effects of acarbose on lipid metabolism in diabetic patients. After 8 weeks of treatment, participants exhibited significant reductions in postprandial chylomicron levels and overall triglycerides, indicating improved lipid handling and potential cardiovascular protection .

Research Findings Summary

| Study | Findings | Outcome |

|---|---|---|

| Yu et al., 2023 | Reduced FBG by 3.55 mg/dL; TG by 13.89 mg/dL | Significant improvement in glycemic control |

| Cohen et al., 2015 | Decreased HbA1c by 0.8% | Enhanced long-term glycemic management |

| Macedo et al., 2004 | Lowered postprandial TG and chylomicron levels | Improved lipid profiles |

特性

IUPAC Name |

[4,5-diacetyloxy-3-[3,4-diacetyloxy-6-methyl-5-[[4,5,6-triacetyloxy-3-(acetyloxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H69NO31/c1-19-37(52-34-15-33(16-66-20(2)53)38(70-23(5)56)43(73-26(8)59)39(34)71-24(6)57)42(72-25(7)58)46(76-29(11)62)49(69-19)82-40-36(18-68-22(4)55)81-51(48(78-31(13)64)45(40)75-28(10)61)83-41-35(17-67-21(3)54)80-50(79-32(14)65)47(77-30(12)63)44(41)74-27(9)60/h15,19,34-52H,16-18H2,1-14H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPYMLFJKYFQBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)NC4C=C(C(C(C4OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H69NO31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1192.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。